molecular formula C10H9BrN2O2 B13891088 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone

Cat. No.: B13891088
M. Wt: 269.09 g/mol
InChI Key: CWJBRKZOVKXUCX-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is an organic compound with the chemical formula C10H8BrN3O. It is a white solid primarily used as an intermediate in organic synthesis to prepare other indazole compounds . This compound is part of the indazole family, which is known for its broad range of chemical and biological properties.

Preparation Methods

The synthesis of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone typically involves several steps:

Chemical Reactions Analysis

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (for substitution) and oxidizing or reducing agents (for oxidation and reduction).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:

    1-(5-Bromo-1H-indazol-3-yl)ethanone: Similar in structure but lacks the methoxy group.

    1-(5-Bromo-2-methyl-indazol-3-yl)ethanone: Contains a methyl group instead of a methoxy group.

The presence of the methoxy group in this compound may influence its chemical reactivity and biological activity, making it unique compared to other similar compounds .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

1-(5-bromo-3-methoxyindazol-1-yl)ethanone

InChI

InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-3-7(11)5-8(9)10(12-13)15-2/h3-5H,1-2H3

InChI Key

CWJBRKZOVKXUCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)OC

Origin of Product

United States

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